molecular formula C7H9ClN4 B2450462 (2-Azidophenyl)methanamine hydrochloride CAS No. 2230799-07-0

(2-Azidophenyl)methanamine hydrochloride

Cat. No.: B2450462
CAS No.: 2230799-07-0
M. Wt: 184.63
InChI Key: NSYAHHSBJQLKHK-UHFFFAOYSA-N
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Description

(2-Azidophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9ClN4 It is a derivative of phenylmethanamine, where an azido group is attached to the phenyl ring

Scientific Research Applications

(2-Azidophenyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure and properties. Some amines can be harmful or even toxic, so appropriate safety measures should be taken when handling them .

Future Directions

The future directions for research and development involving amines are vast and varied. They are used in a wide range of applications, from the production of pharmaceuticals to the manufacture of polymers and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidophenyl)methanamine hydrochloride typically involves the azidation of phenylmethanamine. One common method is the reaction of phenylmethanamine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The resulting (2-Azidophenyl)methanamine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Azidophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, dimethylformamide (DMF), hydrochloric acid.

    Reduction Reactions: Hydrogen gas, palladium catalyst.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts.

Major Products Formed:

    Substitution Reactions: Various substituted phenylmethanamines.

    Reduction Reactions: (2-Aminophenyl)methanamine.

    Cycloaddition Reactions: 1,2,3-Triazoles.

Comparison with Similar Compounds

    Phenylmethanamine: Lacks the azido group, making it less reactive in cycloaddition reactions.

    (4-Azidophenyl)methanamine: Similar structure but with the azido group in the para position, which may affect its reactivity and applications.

    (2-Aminophenyl)methanamine: The reduced form of (2-Azidophenyl)methanamine hydrochloride, with an amine group instead of an azido group.

Uniqueness: this compound is unique due to the presence of the azido group in the ortho position, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

IUPAC Name

(2-azidophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-5-6-3-1-2-4-7(6)10-11-9;/h1-4H,5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYAHHSBJQLKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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